molecular formula C12H16N2 B2691820 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 338949-36-3

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline

Katalognummer: B2691820
CAS-Nummer: 338949-36-3
Molekulargewicht: 188.274
InChI-Schlüssel: YNWGNIXGOYARFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is a heterocyclic compound that features a fused ring system combining pyridine and quinoxaline structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline typically involves the reaction of 2,3-dichloropyrazine with piperidylmethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 120°C) under a nitrogen atmosphere for several hours. After the reaction, the mixture is cooled, and the product is extracted and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoxaline: A simpler structure with similar chemical properties.

    Tetrahydroquinoxaline: A reduced form of quinoxaline with different reactivity.

    Pyrido[2,3-d]pyrimidine: Another fused ring system with distinct biological activities.

Uniqueness

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Biologische Aktivität

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.27 g/mol
  • CAS Number : 338949-36-3

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities including:

  • Anticancer Activity : It may inhibit cancer cell growth by interfering with DNA replication and inducing apoptosis.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress.
  • Antimicrobial Properties : Exhibits activity against certain bacterial strains.

The biological effects of this compound are attributed to its ability to interact with specific receptors and enzymes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
  • Receptor Modulation : It can modulate neurotransmitter receptors which may contribute to its neuroprotective effects.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability and increased apoptosis rates.

Concentration (µM)Viability (%)Apoptosis Rate (%)
01005
108015
505040
1002070

Case Study 2: Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y neuroblastoma cells exposed to oxidative stressors (H2O2), treatment with the compound significantly reduced cell death and oxidative damage markers.

Treatment GroupCell Viability (%)ROS Levels (µM)
Control10010
H2O23050
Compound + H2O27025

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Antitumor Mechanisms : Studies suggest that the compound can disrupt the cell cycle in cancer cells.
  • Neuroprotective Mechanisms : It protects against glutamate-induced excitotoxicity.
  • Antimicrobial Activity : Demonstrated effectiveness against Gram-positive bacteria.

Eigenschaften

IUPAC Name

6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWGNIXGOYARFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338949-36-3
Record name 5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.